molecular formula C8H15N3O2S B13965879 N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide

N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide

Cat. No.: B13965879
M. Wt: 217.29 g/mol
InChI Key: RISAMTRKBOUROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide is a compound that features an imidazole ring, a sulfonamide group, and a dimethylamino group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide typically involves the reaction of 1-methyl-1H-imidazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the sulfonyl chloride, forming the sulfonamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide is unique due to the presence of both the imidazole ring and the sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

N,N-dimethyl-1-(1-methylimidazol-2-yl)ethanesulfonamide

InChI

InChI=1S/C8H15N3O2S/c1-7(14(12,13)10(2)3)8-9-5-6-11(8)4/h5-7H,1-4H3

InChI Key

RISAMTRKBOUROJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C)S(=O)(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.